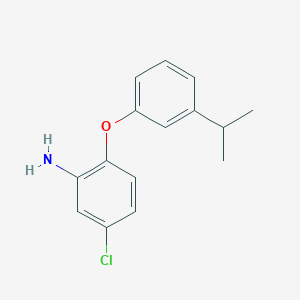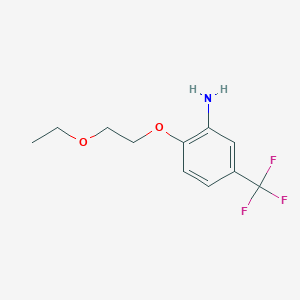
2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline
Overview
Description
“4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C16H16F3NO and has a molecular weight of 295.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to a propoxy group (CH2CH2CH2O-) which is further connected to an aniline group (C6H4NH2) that is substituted at the 2-position with a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the sources I found .Scientific Research Applications
Synthetic Applications and Chemical Reactions
- New Synthesis Pathways : A study by Gong and Kato (2004) explored the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the reactivity of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines with diethyl malonate, leading to high yields of substituted products. This research provides insights into novel synthetic routes involving trifluoromethylated compounds (Gong & Kato, 2004).
- Directing Group Assisted Catalysis : Wu et al. (2021) demonstrated the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This work opens up possibilities for the synthesis of complex organic structures like quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in facilitating specific catalytic reactions (Wu et al., 2021).
Material Science and Polyimide Synthesis
- Polyimide Synthesis : Myung et al. (2003) synthesized novel polyimides using 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide, showcasing the chemical's utility in creating high-performance materials. These polyimides demonstrated excellent solubility, thermal stability, and electrical properties, underscoring the compound's significance in the development of advanced materials (Myung et al., 2003).
Chemical Properties and Analysis
- Spectroscopic and Computational Studies : Arjunan, Rani, and Mohan (2011) conducted a comprehensive spectroscopic and quantum chemical study on 2-(trifluoromethyl)aniline and its isomers, providing deep insights into the compound's vibrational, structural, and electronic properties. This research highlights the compound's utility in fundamental chemical studies and its potential applications in designing new materials and molecules (Arjunan, Rani, & Mohan, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-8-9-15(14(20)11-13)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYGZKHPKFMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3172368.png)
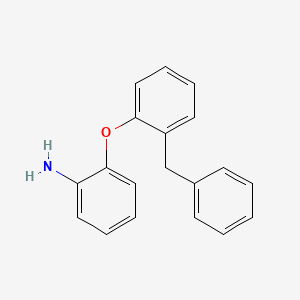
![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)
![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)


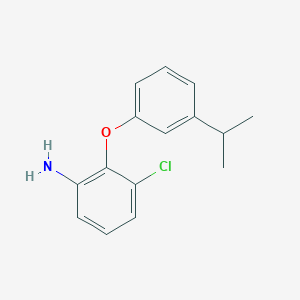
![3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172422.png)
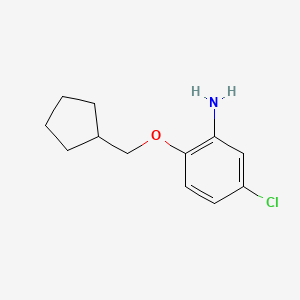
![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)

